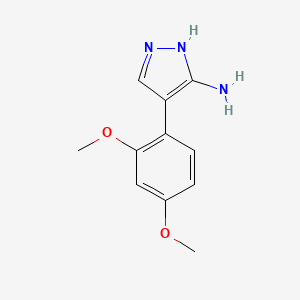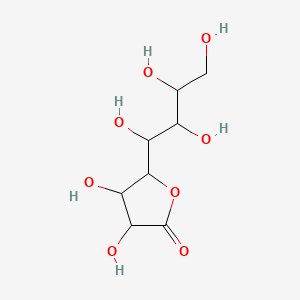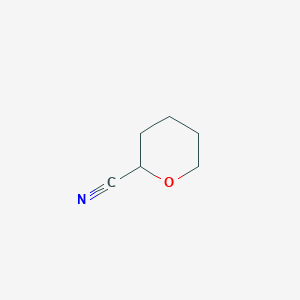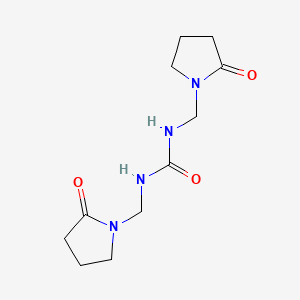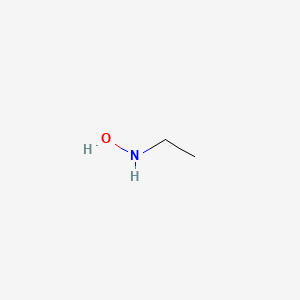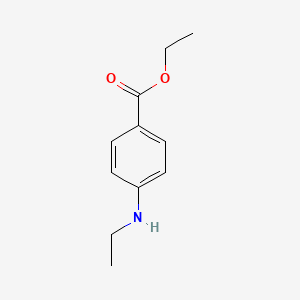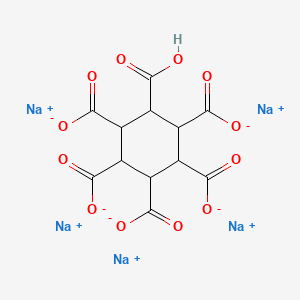
3-(4-Methoxyphenyl)propiolic acid
Descripción general
Descripción
3-(4-Methoxyphenyl)propiolic acid (3-MPA) is a naturally occurring compound found in various plants and fungi, including the fungus Penicillium species. It has been studied extensively for its potential medicinal properties, and is currently being investigated for its potential therapeutic use in the treatment of various diseases. 3-MPA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been shown to exhibit anti-inflammatory, anti-oxidant, and antiproliferative effects in various cell culture and animal models. Additionally, 3-MPA has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
Aplicaciones Científicas De Investigación
Scientific Research Applications of 3-(4-Methoxyphenyl)propiolic Acid
Cancer Chemoprevention
3-(4'-Geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to 3-(4-Methoxyphenyl)propiolic acid, has been identified as a potential chemopreventive agent against cancers such as colon and tongue cancers. Studies have shown its effectiveness in dietary feeding for cancer chemoprevention in rats (Curini et al., 2006).
Corrosion Inhibition
The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown significant inhibition of acidic corrosion in mild steel, with an efficiency of up to 98% at certain concentrations. This illustrates its potential as a corrosion inhibitor in industrial applications (Bentiss et al., 2009).
Oral Pathogen Inhibition
3-(4'-Geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives have been effective in inhibiting biofilm formation by oral pathogens like Porphyromonas gingivalis and Streptococcus mutans. This suggests potential applications in preventing or treating oral infections (Bodet et al., 2008).
Metabolic Benefits
A study on 4-Hydroxy-3-methoxycinnamic acid (HMCA), which is related to 3-(4-Methoxyphenyl)propiolic acid, demonstrated its effectiveness against high-fat diet-induced obesity in mice. The study highlighted the metabolic benefits of HMCA, including improvement in insulin sensitivity and hepatic steatosis (Ohue‐Kitano et al., 2019).
Chemical Synthesis
Various studies have focused on the synthesis of compounds related to 3-(4-Methoxyphenyl)propiolic acid, demonstrating its utility as an intermediate in pharmaceutical and chemical industries. For instance, the synthesis of 4-(P Methoxyphenyl)-7-Methoxy-1-Hydroxy-3-Naphthalenecarboxylic acid as a new pharmaceutical intermediate illustrates its relevance in drug development (Yu Ma, 2000).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEMXGNOKZRIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289546 | |
| Record name | 3-(4-Methoxyphenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propiolic acid | |
CAS RN |
2227-57-8 | |
| Record name | 2227-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



